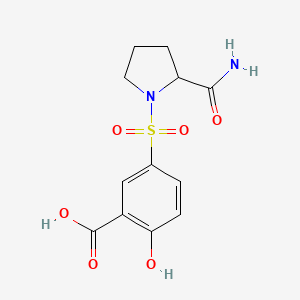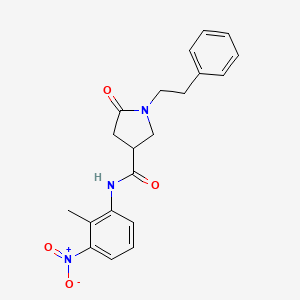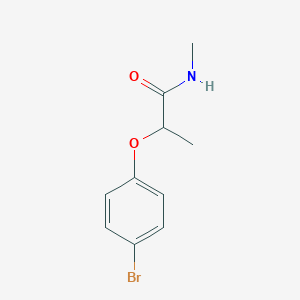
3,5-dimethyl-N-(1-naphthalen-1-ylethyl)-1-phenylpyrazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-dimethyl-N-(1-naphthalen-1-ylethyl)-1-phenylpyrazole-4-carboxamide, commonly known as DPP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DPP is a pyrazole-based compound that has been synthesized through various methods, and its mechanism of action, biochemical and physiological effects, and potential future directions have been studied extensively.
作用機序
DPP exerts its effects through various mechanisms, including the inhibition of CDKs, the activation of p53, and the modulation of various signaling pathways. CDKs are enzymes that play a crucial role in cell cycle regulation, and their inhibition by DPP can lead to cell cycle arrest and apoptosis. P53 is a tumor suppressor protein that plays a crucial role in DNA damage response and apoptosis, and its activation by DPP can lead to the induction of apoptosis. DPP also modulates various signaling pathways, including the NF-κB and MAPK pathways, which play a crucial role in inflammation and cancer.
Biochemical and Physiological Effects:
DPP has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, reduction of oxidative stress, and modulation of inflammatory pathways. DPP has also been shown to have neuroprotective effects, including the reduction of inflammation and oxidative stress in the brain.
実験室実験の利点と制限
DPP has several advantages for lab experiments, including its ease of synthesis and purification, its stability, and its potential applications in various fields. However, DPP also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are several potential future directions for DPP research, including the optimization of its synthesis and purification methods, the development of more potent analogs, and the investigation of its potential applications in other fields, such as infectious diseases and metabolic disorders. Additionally, further studies are needed to investigate the potential side effects and toxicity of DPP in vivo and to determine its optimal dosage and administration routes.
Conclusion:
In conclusion, 3,5-dimethyl-N-(1-naphthalen-1-ylethyl)-1-phenylpyrazole-4-carboxamide, or DPP, is a pyrazole-based compound that has gained significant attention in scientific research due to its potential applications in various fields, including cancer research, neuroprotection, and inflammation. DPP has been synthesized through various methods, and its mechanism of action, biochemical and physiological effects, and potential future directions have been studied extensively. While DPP has several advantages for lab experiments, further studies are needed to investigate its potential side effects and toxicity in vivo and to determine its optimal dosage and administration routes.
合成法
DPP can be synthesized through various methods, including the reaction of 1-phenyl-3,5-dimethylpyrazole-4-carboxylic acid with 1-naphthalen-1-ylethylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction typically occurs in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and is followed by purification through column chromatography or recrystallization.
科学的研究の応用
DPP has been studied for its potential applications in various fields, including cancer research, neuroprotection, and inflammation. In cancer research, DPP has been shown to inhibit the proliferation of cancer cells and induce apoptosis through various mechanisms, including the inhibition of cyclin-dependent kinases (CDKs) and the activation of p53. In neuroprotection, DPP has been shown to protect against oxidative stress and reduce inflammation in the brain. In inflammation, DPP has been shown to inhibit the production of pro-inflammatory cytokines and chemokines.
特性
IUPAC Name |
3,5-dimethyl-N-(1-naphthalen-1-ylethyl)-1-phenylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O/c1-16(21-15-9-11-19-10-7-8-14-22(19)21)25-24(28)23-17(2)26-27(18(23)3)20-12-5-4-6-13-20/h4-16H,1-3H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOGDVFLGAXPHKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)C(=O)NC(C)C3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-cyclohexyl-1-ethyl-N-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7495597.png)
![2-[[4-(4-ethylpiperazin-1-yl)-3-nitrobenzoyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B7495612.png)
![[2-[3-(furan-2-yl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7495614.png)

![[2-[1-(1-adamantyl)ethylamino]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7495628.png)


![N-[3-(2-methylpiperidin-1-yl)propyl]pyridin-2-amine](/img/structure/B7495645.png)

![4-[(2-Fluorophenyl)sulfanylmethyl]-1,3-thiazol-2-amine](/img/structure/B7495664.png)

![2,6-difluoro-N-[4-(3-methylpiperidin-1-yl)sulfonylphenyl]benzamide](/img/structure/B7495682.png)
![N-[4-(3-methylpiperidin-1-yl)sulfonylphenyl]pyridine-2-carboxamide](/img/structure/B7495688.png)
